molecular formula C12F24O4 B1295219 Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride CAS No. 27639-98-1

Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride

Cat. No. B1295219
CAS RN: 27639-98-1
M. Wt: 664.09 g/mol
InChI Key: IIYQDKPSLAINNX-UHFFFAOYSA-N
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Description

Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride (PF-3,6,9-TMD) is a fluorinated organic compound with a wide range of applications in scientific research. It is a highly fluorinated compound with a carbon-fluorine bond, making it highly stable and resistant to chemical and thermal degradation. PF-3,6,9-TMD is used in a variety of applications, including as a reagent in organic synthesis, as a surfactant in biochemistry, and as a model compound in physical chemistry.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Alicyclic Perfluoroimines Reactions : Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride is involved in reactions with alicyclic perfluoroimines, demonstrating its potential in creating various substituted compounds through such interactions (Nishida, Ono, & Abe, 2000).

  • Synthesis of Fluorinated Tertiary Thio- and Selenoethers : This compound has been used in reactions with sulfenyl or selenenyl chloride, resulting in fluorinated tertiary thio- and selenoethers, showcasing its versatility in synthetic chemistry (Suzuki, Satake, Uno, & Shimizu, 1987).

Material Science and Surface Treatments

  • Modified Surface Wettability : In material science, the compound is used to modify surface properties, such as creating surfaces with controlled wettability, ranging from superamphiphobic to superoleophobic–superhydrophilic characteristics. This application is crucial in the development of advanced materials for oil and water separation (Saito et al., 2016).

  • Fluorocarbon Surfactants Synthesis : The compound plays a role in synthesizing fluorocarbon surfactants, which have applications in reducing surface tensions of organic solvents, indicating its importance in industrial applications (Han, Zhang, Li, & Li, 2009).

Environmental Impact Studies

  • Perfluorochemicals in Human Blood : Studies involving this compound also encompass environmental and health impact assessments. Research has been conducted on the occurrence of similar perfluorochemicals in human blood, highlighting the need to understand the environmental and health impacts of these compounds (Kannan et al., 2004).

Safety and Hazards

Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride is corrosive and causes severe skin burns and eye damage . It is recommended to avoid all personal contact, including inhalation, and to use it in a well-ventilated area .

Mechanism of Action

Target of Action

Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride, also known as Perfluoro(2,5,8-trimethyl-3,6,9-trioxadodecanoyl) fluoride, is a complex compound with a variety of potential targets. One of the primary targets of this compound is the PPAR nuclear receptor , which is highly expressed in the liver, heart, and kidney . This receptor plays a crucial role in regulating fatty acid metabolism and peroxisome proliferation .

Mode of Action

It is known that the compound interacts with its targets, such as the ppar nuclear receptor, to influence metabolic processes .

Biochemical Pathways

The compound’s interaction with the PPAR nuclear receptor can disrupt various biochemical pathways. Disruptions of these pathways have been implicated in several downstream adverse animal health outcomes, including developmental toxicities, altered lipid and glucose metabolism, decreased plasma thyroid hormone levels, and changes in liver weight .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets and the subsequent disruption of biochemical pathways. These effects can include developmental toxicities, altered metabolic processes, and changes in organ function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a strong acid and can produce a coagulation necrosis characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues . This suggests that the compound’s action can be influenced by the presence of proteins and other biomolecules in its environment.

Biochemical Analysis

Biochemical Properties

Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to interact with enzymes involved in lipid metabolism, such as lipases, due to its fluorinated structure. The interactions are primarily hydrophobic, allowing the compound to integrate into lipid bilayers and affect enzyme activity. Additionally, its reactivity with nucleophilic sites on proteins can lead to modifications that alter protein function .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to influence cell signaling pathways, particularly those involved in lipid metabolism and oxidative stress responses. The compound can alter gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in cellular metabolism, affecting processes such as fatty acid oxidation and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, inhibiting or activating their function. For instance, its interaction with peroxisome proliferator-activated receptors (PPARs) can modulate gene expression related to lipid metabolism. The compound’s high affinity for fluorinated binding sites allows it to disrupt normal enzyme activity and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to the formation of reactive intermediates. Long-term exposure to the compound in in vitro studies has shown alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can induce toxic effects such as liver damage and metabolic disturbances. Threshold effects have been observed, where a certain concentration of the compound leads to significant physiological changes .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, affecting the breakdown and synthesis of fatty acids. These interactions can lead to changes in metabolic flux and alterations in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transport proteins and lipid membranes. Its high affinity for lipid environments allows it to accumulate in cell membranes and organelles, affecting its localization and function. Transporters such as ATP-binding cassette (ABC) transporters may play a role in its cellular distribution .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties. It tends to localize in lipid-rich compartments such as the endoplasmic reticulum and mitochondria. This localization can affect its activity, as it may interact with enzymes and proteins specific to these organelles. Post-translational modifications and targeting signals may also direct the compound to specific subcellular locations .

properties

IUPAC Name

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propanoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12F24O4/c13-1(37)2(14,6(19,20)21)38-11(33,34)4(17,8(25,26)27)40-12(35,36)5(18,9(28,29)30)39-10(31,32)3(15,16)7(22,23)24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYQDKPSLAINNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12F24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40880242
Record name Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

664.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27639-98-1
Record name 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propanoyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27639-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy)propoxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]-
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Record name Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27639-98-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride
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Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride
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Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride
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Reactant of Route 6
Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride

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